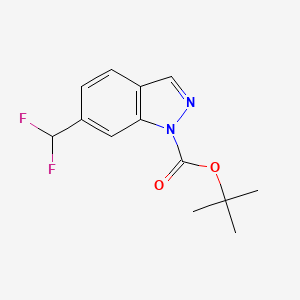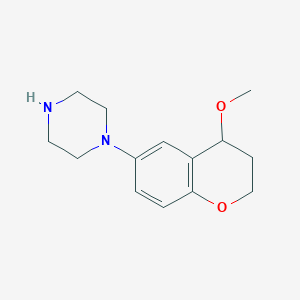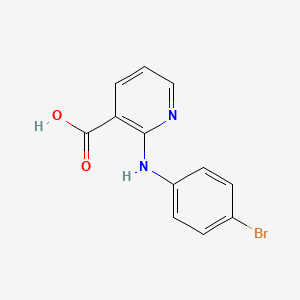
2-(p-Bromoanilino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Bromoanilino)nicotinic acid typically involves the amination of 2-chloronicotinic acid with p-bromoaniline. This reaction can be carried out under reflux conditions in the presence of pyridine and para-toluenesulfonic acid in water. The reaction time can vary, but it generally requires several hours to complete .
Industrial Production Methods: Industrial production methods for nicotinic acid derivatives, including this compound, often focus on green chemistry principles. These methods aim to minimize the use of harmful solvents and catalysts. For instance, solvent-free and catalyst-free synthesis methods have been developed to produce 2-anilino nicotinic acid derivatives efficiently .
化学反応の分析
Types of Reactions: 2-(p-Bromoanilino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different brominated derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield brominated nicotinic acid derivatives, while reduction can produce aminonicotinic acid derivatives.
科学的研究の応用
2-(p-Bromoanilino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
作用機序
The mechanism of action of 2-(p-Bromoanilino)nicotinic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Nicotinic Acid (Niacin): A precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), essential coenzymes in redox reactions.
Isonicotinic Acid: An isomer of nicotinic acid with the carboxyl group at the 4-position instead of the 3-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(p-Bromoanilino)nicotinic acid is unique due to the presence of the bromine atom in the para position of the aniline ring. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C12H9BrN2O2 |
|---|---|
分子量 |
293.12 g/mol |
IUPAC名 |
2-(4-bromoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) |
InChIキー |
FYKZUPUYMSLAEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


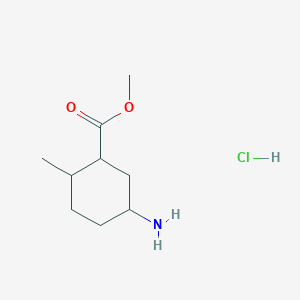


![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
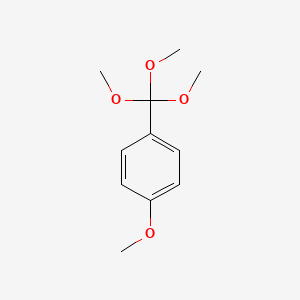
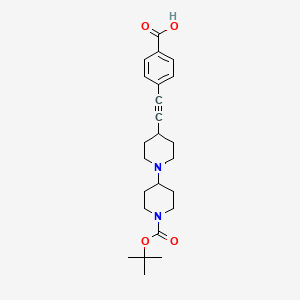

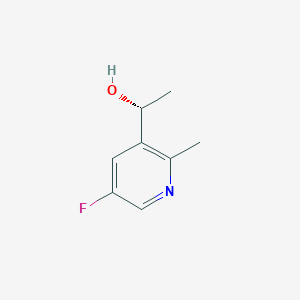
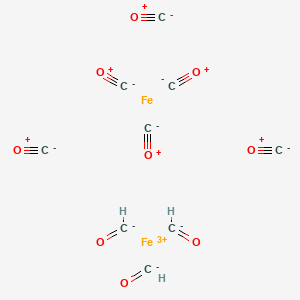

![3-(3-Chloro-2-(cyclopropylamino)pyridin-4-yl)-2-(4-methoxybenzyl)-5-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B13895806.png)
